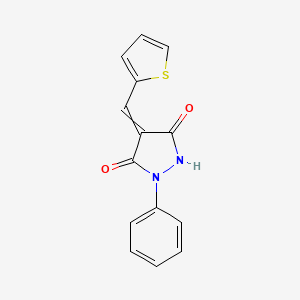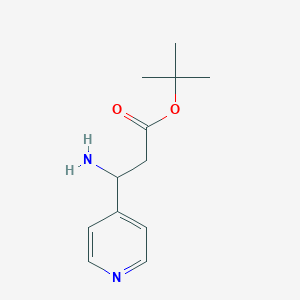
MCB-3681
概要
説明
MCB-3681は、Clostridium difficile感染症の治療のために開発されている新規抗菌化合物です。これは、プロドラッグMCB-3837の活性物質であり、静脈内投与のために設計されています。This compoundは、オキサゾリジノンとキノロンの構造要素を組み合わせた新しいクラスの抗菌剤に属しており、グラム陽性菌に対してユニークな特性と幅広い活性を備えています .
準備方法
合成経路と反応条件
MCB-3681の合成は、市販の出発物質から始まる複数のステップを含みます。重要なステップには、オキサゾリジノンとキノロン部分の形成、続いてそれらをカップリングして最終化合物にすることが含まれます。反応条件は、通常、高い収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用が含まれます .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、大規模製造用に最適化されています。これには、自動反応器、連続フロープロセス、および規制基準への適合性と一貫性を確保するための厳格な品質管理対策の使用が含まれます .
化学反応の分析
反応の種類
MCB-3681は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、キノロン部分を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物
これらの反応から形成される主な生成物は、改変された抗菌特性を持つthis compoundのさまざまな誘導体を含みます。これらの誘導体は、細菌耐性の克服における可能性のある用途について研究されています .
科学研究の用途
This compoundには、次のようないくつかの科学研究の用途があります。
化学: オキサゾリジノン-キノロンハイブリッドの合成と反応性について研究するためのモデル化合物として使用されます。
生物学: 細菌細胞壁と耐性機構への影響について調査されています。
医学: 特に他の抗生物質が効かない場合、Clostridium difficile感染症の治療薬として開発されました。
科学的研究の応用
MCB-3681 has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of oxazolidinone-quinolone hybrids.
Biology: Investigated for its effects on bacterial cell walls and resistance mechanisms.
Medicine: Developed as a treatment for Clostridium difficile infections, particularly in cases where other antibiotics are ineffective.
作用機序
MCB-3681は、複数の分子経路を標的にすることで抗菌効果を発揮します。それは、細菌リボソームに結合することによってタンパク質合成を阻害し、DNAジャイレースを標的にすることによってDNA複製を破壊し、細胞壁合成を妨害します。これらの組み合わせた作用により、優れた抗菌活性と耐性発達の可能性が低くなります .
類似の化合物との比較
This compoundは、次のような他の抗菌剤と比較されます。
カダゾリド: 類似の抗菌特性を持つ別のキノロン-オキサゾリジノンハイブリッド。
リネゾリド: より狭いスペクトルを持つオキサゾリジノン系抗生物質。
シプロフロキサシン: より広いスペクトルを持つキノロン系抗生物質ですが、耐性率が高い.
This compoundは、オキサゾリジノンとキノロン構造の組み合わせにより、他の抗生物質と比較して、より広いスペクトルを持つ活性と耐性率が低いというユニークな特性を持っています .
類似化合物との比較
MCB-3681 is compared with other antibacterial agents such as:
Cadazolid: Another quinolone-oxazolidinone hybrid with similar antibacterial properties.
Linezolid: An oxazolidinone antibiotic with a narrower spectrum of activity.
Ciprofloxacin: A quinolone antibiotic with a broader spectrum but higher resistance rates.
This compound is unique due to its combination of oxazolidinone and quinolone structures, providing it with a broader spectrum of activity and lower resistance rates compared to other antibiotics .
特性
IUPAC Name |
7-[4-[[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenoxy]methyl]-4-hydroxypiperidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32F2N4O8/c1-17(38)34-13-20-14-37(30(42)45-20)19-4-5-27(24(33)10-19)44-16-31(43)6-8-35(9-7-31)26-12-25-21(11-23(26)32)28(39)22(29(40)41)15-36(25)18-2-3-18/h4-5,10-12,15,18,20,43H,2-3,6-9,13-14,16H2,1H3,(H,34,38)(H,40,41)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDRNPDLVCNIAV-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32F2N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790704-42-6 | |
| Record name | MCB-3681 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790704426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCB-3681 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BMP8F2J00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B1660488.png)

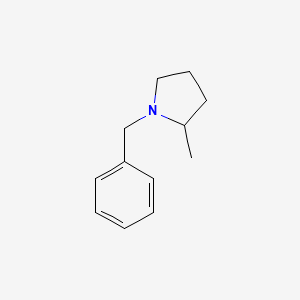
![3-hydroxy-2,3-dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B1660497.png)
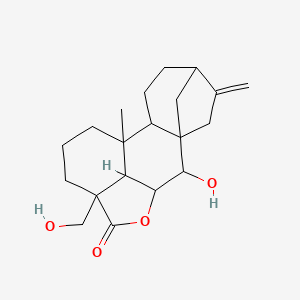
![1,3,7-Trimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660499.png)
![Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate](/img/structure/B1660500.png)

![Spiro[4a,8,9,10-tetrahydropyrido[1,2-a][3,1]benzoxazine-6,2'-indene]-1',3',7-trione](/img/structure/B1660504.png)
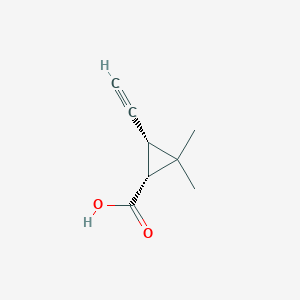
![2-[2-(4-Benzylpiperazin-1-yl)ethyl]guanidine](/img/structure/B1660507.png)
![N-Phenyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea](/img/structure/B1660508.png)
